molecular formula C10H10N2O2S B8160329 4-(Azetidin-1-ylsulfonyl)benzonitrile

4-(Azetidin-1-ylsulfonyl)benzonitrile

Cat. No.: B8160329
M. Wt: 222.27 g/mol
InChI Key: LDLWAFPVWVTICQ-UHFFFAOYSA-N
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Description

4-(Azetidin-1-ylsulfonyl)benzonitrile is an organic compound that features a benzonitrile moiety substituted with an azetidin-1-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-ylsulfonyl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with azetidine-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-ylsulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

4-(Azetidin-1-ylsulfonyl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-ylsulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinyl group can enhance the binding affinity of the compound to its target, while the sulfonyl group can modulate the compound’s reactivity and stability. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-1-yl)benzonitrile
  • 4-(Azetidin-1-ylsulfonyl)phenylboronic acid
  • 4-(Azetidin-1-ylsulfonyl)benzaldehyde

Uniqueness

4-(Azetidin-1-ylsulfonyl)benzonitrile is unique due to the presence of both the azetidinyl and sulfonyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-(azetidin-1-ylsulfonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-8-9-2-4-10(5-3-9)15(13,14)12-6-1-7-12/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLWAFPVWVTICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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